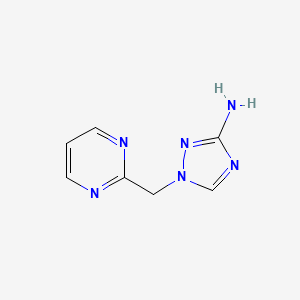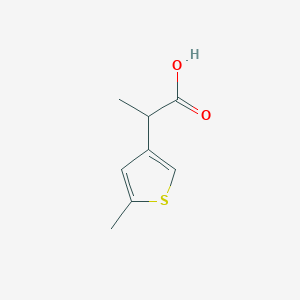
1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrimidine and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of pyrimidine derivatives with triazole precursors. One common method includes the use of a pyrimidine-2-carbaldehyde and 3-amino-1,2,4-triazole under reflux conditions in the presence of a suitable solvent like ethanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ automated systems to ensure consistency and efficiency in large-scale production.
Analyse Chemischer Reaktionen
1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or triazole rings are replaced by other nucleophiles. Common reagents include halides and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole or pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound has shown potential as an antimicrobial, antiviral, and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
Pyrimidine derivatives: These compounds share the pyrimidine ring and exhibit similar biological activities, but their properties can vary based on the substituents attached to the ring.
Triazole derivatives: Compounds containing the triazole ring also show diverse biological activities. The combination of pyrimidine and triazole rings in this compound provides a unique set of properties that can enhance its effectiveness in various applications.
Similar compounds include pyrimidine-2-carbaldehyde, 3-amino-1,2,4-triazole, and other heterocyclic compounds with combined pyrimidine and triazole structures.
Eigenschaften
Molekularformel |
C7H8N6 |
|---|---|
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
1-(pyrimidin-2-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H8N6/c8-7-11-5-13(12-7)4-6-9-2-1-3-10-6/h1-3,5H,4H2,(H2,8,12) |
InChI-Schlüssel |
QHTFPXQESSFKDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)CN2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B13316820.png)

amine](/img/structure/B13316839.png)
![Butyl[1-(2,5-difluorophenyl)ethyl]amine](/img/structure/B13316841.png)
amine](/img/structure/B13316848.png)








